molecular formula C10H14N2O2 B119372 Ethyl 3-(pyridin-2-ylamino)propanoate CAS No. 103041-38-9

Ethyl 3-(pyridin-2-ylamino)propanoate

Cat. No. B119372
Key on ui cas rn: 103041-38-9
M. Wt: 194.23 g/mol
InChI Key: UITNIDFEANEWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09086390B2

Procedure details

200 g (2.12 mol) of 2-aminopyridine and 346 mL (3.19 mol) of ethyl acrylate were dissolved in 53 mL of acetic acid. The mixture was heated to 88° C. and stirred overnight at this temperature. Solvent was removed under vacuum, and the title compound was purified by column chromatography, eluting with ethyl acetate, to obtain 360 g of ethyl 3-(2-pyridylamino)propionate as a white solid. Yield: 86.7%.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
346 mL
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[C:8]([O:12][CH2:13][CH3:14])(=[O:11])[CH:9]=[CH2:10]>C(O)(=O)C>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][CH2:10][CH2:9][C:8]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
346 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
53 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Stirring
Type
CUSTOM
Details
stirred overnight at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the title compound was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC=C1)NCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 360 g
YIELD: PERCENTYIELD 86.7%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.